Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate
Description
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate (compound 10b in ) is a carbamate derivative featuring a benzotriazole moiety and a phenyl group. Its molecular formula is C₂₂H₂₀N₄O₂, with a molar mass of 380.43 g/mol. The compound is synthesized via the reaction of 1-(N-acylamino)alkyltriarylphosphonium salts with benzotriazole sodium salt, yielding a colorless crystalline solid with a melting point of 112–114°C . Its structural characterization includes distinct ¹H-NMR signals at δ 4.3 (s, NH₂), 7.5–8.2 (m, aromatic protons), and 13.0 (s, NH-triazole), as observed in related benzotriazole-carbamate hybrids ().
Benzotriazole derivatives are pharmacologically significant, with reported antifungal, antitumor, and antineoplastic activities (). The carbamate group in this compound enhances stability and modulates bioavailability, making it a candidate for drug development.
Properties
IUPAC Name |
benzyl N-[1-(benzotriazol-1-yl)-2-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(28-16-18-11-5-2-6-12-18)23-21(15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)24-25-26/h1-14,21H,15-16H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJKIMJEGGQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)N3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate typically involves the reaction of benzotriazole with benzyl chloroformate and 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl or phenylethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to benzotriazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial metabolism or cell wall synthesis.
Case Study : In a study evaluating the antimicrobial effects of synthesized benzotriazole derivatives, several compounds demonstrated minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. For example, compounds derived from benzotriazole exhibited MIC values ranging from 1.27 µM to 5.08 µM against Staphylococcus aureus and Escherichia coli, respectively .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate has also been investigated for its anticancer potential. The compound's structure allows it to interact with cellular targets involved in cancer proliferation.
Case Study : In vitro studies using human colorectal carcinoma cell lines (HCT116) revealed that certain benzotriazole derivatives exhibited potent anticancer activity with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). Compounds such as N9 and N18 showed IC50 values of 5.85 µM and 4.53 µM, respectively .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Photostabilization Properties
This compound is also recognized for its photostabilizing properties, making it valuable in the formulation of polymers and coatings that require UV protection.
Application Example : The incorporation of benzotriazole derivatives into polymer matrices can enhance the longevity and stability of materials exposed to sunlight by absorbing UV radiation and preventing degradation.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to active sites and inhibit or activate specific pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Functional Group and Reactivity Differences
- Benzotriazole vs. Cyclohexanone (8d/8e vs. In contrast, the cyclohexanone moiety in 8d and 8e confers rigidity and lipophilicity, favoring membrane permeability .
- tert-Butyl Protection (): The tert-butyl group in the analog C₂₀H₂₄N₄O₂ provides steric protection for the carbamate, improving stability under acidic conditions compared to the benzyl-protected 10b .
- Aminomethyl Derivative (): The absence of benzotriazole in this compound reduces steric hindrance, enabling faster nucleophilic substitution reactions but limiting pharmacological activity compared to 10b .
Research Findings and Trends
- Stereochemical Complexity: Compounds like 8d exist as stereoisomers, requiring chromatographic separation (), whereas 10b exhibits a single stereoisomer due to its planar benzotriazole ring .
- Spectroscopic Validation: ¹H-NMR and ¹³C-NMR are critical for confirming the carbamate linkage and benzotriazole integration in 10b ().
- Computational Refinement: SHELX software () is widely used to resolve crystal structures of benzotriazole derivatives, aiding in the design of analogs with optimized bioactivity.
Biological Activity
Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
The presence of the benzotriazole moiety is significant as it often enhances biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzotriazole derivatives. For instance, compounds with similar structures have shown potent activity against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that benzotriazole derivatives exhibited significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl carbamate derivative | E. coli | 32 µg/mL |
| Benzyl carbamate derivative | S. aureus | 16 µg/mL |
| Benzyl N-(4-chloro) derivative | Pseudomonas aeruginosa | 64 µg/mL |
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism, leading to reduced growth rates.
- Disruption of Membrane Integrity : Some studies suggest that benzotriazole derivatives may disrupt bacterial cell membranes, increasing permeability and leading to cell lysis .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of benzotriazole derivatives were synthesized and tested for their antimicrobial efficacy. The study found that specific modifications in the benzotriazole structure led to enhanced antimicrobial activity against Bacillus subtilis and Candida albicans. The most effective derivative showed an MIC of 12.5 µg/mL against Candida albicans, indicating strong antifungal properties .
Case Study 2: In Vitro Testing on Protozoan Parasites
Another significant investigation focused on the anti-parasitic properties of related benzotriazole compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives exhibited remarkable dose-dependent growth inhibition against both epimastigote and trypomastigote forms, with reductions in parasite numbers by over 90% at optimal concentrations .
Q & A
Q. What are the common synthetic routes for Benzyl N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-phenylethyl]carbamate, and what methodological considerations are critical for optimizing yields?
Answer: The compound is synthesized via nucleophilic substitution or cycloaddition reactions involving benzotriazole derivatives. A key method involves reacting benzotriazolyl-activated intermediates with carbamate-protected amines. For example, in analogous syntheses, benzotriazolylacetylene intermediates (e.g., 1-(1H-benzotriazol-1-yl)-3-phenyl-2-propyn-1-one) undergo 1,3-dipolar cycloaddition with azides or amines . Critical considerations include:
- Reagent selection : Use of benzotriazole-based activating agents to stabilize intermediates.
- Temperature control : Reactions often require reflux conditions (e.g., 3 days for N-aryl derivatives) to ensure completion .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate) to isolate products, with yields ranging from 18% to 74% depending on steric hindrance .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer: Structural characterization relies on:
- NMR spectroscopy : 1H and 13C NMR (e.g., δ 7.20–7.50 ppm for aromatic protons, δ 50–60 ppm for carbamate carbons) to confirm regiochemistry and stereochemistry .
- Mass spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 504.2 for related carbamates) .
- Melting point analysis : Used to assess purity (e.g., 94–96°C for crystalline derivatives) .
Advanced Research Questions
Q. How can stereochemical ambiguities in the compound’s crystal structure be resolved using crystallographic refinement tools?
Answer: Stereochemical resolution requires:
- SHELX refinement : Employ SHELXL for small-molecule refinement, particularly for high-resolution data. The Flack parameter (x) is preferred over Rogers’ η for enantiomorph-polarity estimation, as it avoids false chirality indications in near-centrosymmetric structures .
- Twinning analysis : Use SHELXD to handle twinned data, which is common in benzotriazole derivatives due to planar aromatic groups .
- Validation tools : Cross-check with PLATON or CCDC Mercury to ensure geometric accuracy .
Q. What strategies address contradictions between NMR and crystallographic data for this compound?
Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects. Methodological solutions include:
- Variable-temperature NMR : To detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures) .
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify dominant conformers .
- Multi-temperature crystallography : Collect data at 100 K and room temperature to assess lattice-induced distortions .
Q. How does the benzotriazolyl group influence the compound’s reactivity in further functionalization?
Answer: The benzotriazolyl moiety acts as a directing/activating group:
- Cycloadditions : Participates in Huisgen 1,3-dipolar cycloadditions with azides (e.g., forming triazole derivatives under Cu(I) catalysis) .
- Nucleophilic displacement : The electron-withdrawing nature facilitates substitution at the adjacent carbon, enabling coupling with amines or thiols .
- Photoreactivity : UV irradiation can cleave the benzotriazole ring, generating reactive intermediates for crosslinking .
Q. What experimental design principles mitigate low yields in multi-step syntheses of this compound?
Answer: Optimization strategies include:
- Protecting group selection : Use acid-labile groups (e.g., tert-butyl carbamates) to avoid side reactions during benzotriazole activation .
- Catalyst screening : Ru-based catalysts (e.g., Grubbs II) improve efficiency in alkyne-azide cycloadditions .
- Parallel reaction monitoring : Employ LC-MS to track intermediates and adjust stoichiometry in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
